4-(2-Aminoethyl)aniline hydrochloride

Catalog No.
S9100302
CAS No.
102606-30-4
M.F
C8H13ClN2
M. Wt
172.65 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Aminoethyl)aniline hydrochloride

CAS Number

102606-30-4

Product Name

4-(2-Aminoethyl)aniline hydrochloride

IUPAC Name

4-(2-aminoethyl)aniline;hydrochloride

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

InChI

InChI=1S/C8H12N2.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4H,5-6,9-10H2;1H

InChI Key

RAXKOWMRVNCBDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCN)N.Cl

4-(2-Aminoethyl)aniline hydrochloride is an organic compound with the molecular formula C8H13ClN2C_8H_{13}ClN_2 and a molecular weight of approximately 172.66 g/mol. It is classified as an aromatic amine, characterized by the presence of both an amino group and an aniline structure. This compound is typically encountered as a hydrochloride salt, which enhances its solubility in water. The compound is notable for its boiling point of 307.5 °C and a flash point of 139.7 °C, indicating its stability under standard conditions .

Typical of amines and anilines, including:

  • Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing for substitution reactions with alkyl halides.
  • Acylation Reactions: The amine can undergo acylation to form amides, which are important in synthesizing pharmaceuticals.
  • Diazotization: Under acidic conditions, the compound can be diazotized to form diazonium salts, which can further react to form azo compounds.

These reactions showcase its versatility in organic synthesis, particularly in the pharmaceutical industry.

4-(2-Aminoethyl)aniline hydrochloride has been studied for its biological activities, particularly as a potential neurotransmitter modulator. Research indicates that it can bind selectively to dopamine receptors, making it a candidate for studies related to neurological disorders and drug interactions . Its structural similarity to neurotransmitters suggests potential applications in pharmacology and neurochemistry.

The synthesis of 4-(2-Aminoethyl)aniline hydrochloride typically involves:

  • Reduction of Nitro Compounds: Starting from nitroaniline derivatives, reduction processes using catalytic hydrogenation or chemical reducing agents can yield the corresponding amine.
  • Alkylation of Aniline: Aniline can be alkylated using 2-bromoethylamine in the presence of a base to introduce the aminoethyl side chain.
  • Formation of Hydrochloride Salt: The free base form of 4-(2-Aminoethyl)aniline can be converted into its hydrochloride salt by treatment with hydrochloric acid.

These methods highlight the compound's accessibility for research and industrial applications.

4-(2-Aminoethyl)aniline hydrochloride finds applications in several fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting neurological conditions.
  • Chemical Research: Used in studies involving molecular imprinting and sorbent materials for selective extraction processes .
  • Material Science: It is explored for creating polymers with specific binding properties for various applications.

Studies have focused on the interactions of 4-(2-Aminoethyl)aniline hydrochloride with various biological systems:

  • Dopamine Binding: Research shows high affinity towards dopamine receptors, indicating its potential role in drug development targeting dopamine-related pathways .
  • Polymer Interactions: The compound has been utilized to create molecularly imprinted polymers that selectively bind neurotransmitters, enhancing analytical techniques for detecting biomolecules .

These interaction studies underscore its significance in both biological and analytical chemistry.

Several compounds share structural similarities with 4-(2-Aminoethyl)aniline hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
3-Aminopropyl anilineC9H13NC_9H_{13}NLonger alkyl chain; used in polymer synthesis.
4-(Aminomethyl)anilineC8H10N2C_8H_{10}N_2Different functional group; used in dyes.
4-(2-Hydroxyethyl)anilineC8H11NOC_8H_{11}NOHydroxyl group presence; used in pharmaceuticals.
4-(Phenylamino)butanoic acidC11H13NC_{11}H_{13}NContains a carboxylic acid; used in drug synthesis.

The uniqueness of 4-(2-Aminoethyl)aniline hydrochloride lies in its specific functional groups that facilitate interactions with biological targets, particularly in neurological research and applications.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

172.0767261 g/mol

Monoisotopic Mass

172.0767261 g/mol

Heavy Atom Count

11

UNII

XML93K6TYX

Dates

Last modified: 11-21-2023

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